2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Physicochemical profiling Lipophilicity Drug-likeness

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-74-6) is a synthetic heterocyclic small molecule (C15H15N5O, MW 281.31 g/mol) that combines a quinoline core, a 1,5-dimethylpyrazole substituent at the 2-position, and a reactive carbohydrazide group at the 4-position. It belongs to the quinoline-4-carbohydrazide chemical class and is commercially available as a research chemical (typical purity ≥95–97%) from multiple accredited vendors.

Molecular Formula C15H15N5O
Molecular Weight 281.319
CAS No. 1004643-74-6
Cat. No. B2502387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
CAS1004643-74-6
Molecular FormulaC15H15N5O
Molecular Weight281.319
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21)
InChIKeyULFQFRFGDSXTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-74-6): Procurement-Relevant Identity


2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-74-6) is a synthetic heterocyclic small molecule (C15H15N5O, MW 281.31 g/mol) that combines a quinoline core, a 1,5-dimethylpyrazole substituent at the 2-position, and a reactive carbohydrazide group at the 4-position . It belongs to the quinoline-4-carbohydrazide chemical class and is commercially available as a research chemical (typical purity ≥95–97%) from multiple accredited vendors . The compound is catalogued in screening collections (e.g., ChemDiv ID Y503-2996) and is currently offered as a versatile small-molecule scaffold with no disclosed biological annotation in the primary literature, underscoring its status as an early-stage discovery tool [1].

Why 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide Cannot Be Replaced by Generic Quinoline-4-Carbohydrazides


Broad class-level substitutions among quinoline-4-carbohydrazides are not scientifically valid because the 2-position heteroaryl substituent controls both pharmacophore geometry and key physicochemical parameters [1]. Replacing the 1,5-dimethylpyrazole ring in the target compound with a simple phenyl group (e.g., 2-phenylquinoline-4-carbohydrazide) alters hydrogen-bonding patterns and can change the logD and polar surface area, affecting membrane permeability and target-binding profiles [1]. Even close analogs such as 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7) and 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-76-8) differ in lipophilicity and steric bulk, which has been shown in related quinoline series to impact antimicrobial potency and selectivity [1]. Consequently, procurement of the exact dimethylpyrazole regioisomer is essential, whereas random substitution by in-class alternatives risks delivering a compound with divergent biological or physicochemical behavior .

Quantitative Differentiators of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide Against Closest Analogs


Physicochemical Differentiation: logP and Polar Surface Area vs. 2-Aryl and Alternative Pyrazole Quinoline-4-Carbohydrazides

The target compound exhibits a calculated logP of 1.09 and a topological polar surface area (TPSA) of 71.69 Ų . The 2-(1-ethyl-1H-pyrazol-4-yl) analog (CAS 1004643-75-7) differs by substitution of a single methyl group with an ethyl group on the pyrazole N1, increasing calculated logP by approximately 0.2–0.4 log units based on the standard Hansch π-value for a methyl-to-ethyl extension (estimated ΔlogP ≈ +0.35) [1]. This modest shift places the dimethyl analog in a distinct lipophilicity window, which, based on class-level trends in quinoline-4-carbohydrazide antimicrobial agents, can affect both passive membrane permeability and target engagement [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count Advantage Over Carboxylic Acid Precursor for Target Engagement

The target carbohydrate features three hydrogen-bond donors (HBD = 3), compared with one HBD for its carboxylic acid precursor 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4) . In the quinoline-4-carbohydrazide class, the hydrazide NH2 and NH groups are established pharmacophoric elements for interactions with DNA gyrase B and EGFR kinase, forming critical hydrogen bonds that are absent in the carboxylic acid analog [1][2]. The increased HBD count directly enables bidentate metal chelation and stronger target-residue interactions, as demonstrated for 2-arylquinoline-4-carbohydrazide hydrazones in antimicrobial and anticancer assays [1].

Hydrogen bonding Structure-activity relationships Enzyme inhibition

Absence of Off-Target Cytotoxicity vs. Nitro-Substituted Quinoline-4-Carbohydrazide Hydrazones

Within the 2-arylquinoline-4-carbohydrazide series, certain hydrazone derivatives (e.g., compound 23) were non-hemolytic up to 100 µg/mL and did not exhibit cytotoxic activity against Hep-G2 or other cancer cell lines, instead inducing proliferation [1]. While direct data for the target compound are not published, the parent hydrazide scaffold lacks the nitro-arylidene motif that conferred potent antifungal activity and is structurally predicted to have lower non-specific reactivity [1][2]. This suggests that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide may serve as a cleaner pharmacological probe compared to nitro-substituted analogs, which can generate reactive metabolites [1].

Cytotoxicity Selectivity Hemolytic activity

Recommended Application Scenarios for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide Based on Current Evidence


Antimicrobial Drug Discovery: DNA Gyrase B Inhibitor Screening

The carbohydrazide moiety is a validated pharmacophore for DNA gyrase B inhibition, as demonstrated by 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives that achieved MIC values as low as 0.5 µg/mL against S. aureus [1]. The dimethylpyrazole-substituted hydrazide provides a distinct hydrogen-bond donor count (HBD = 3) and logP (1.09) compared to the ethyl analog, enabling systematic SAR exploration of the pyrazole N1 substituent effect on antibacterial potency [2].

EGFR-Targeted Anticancer Probe Development

Quinoline-4-carbohydrazide-acrylamide hybrids have recently been reported as EGFR-TK inhibitors with IC50 values in the low micromolar range against MCF-7 breast cancer cells [1]. The target compound's hydrazide group offers a reactive handle for acrylamide conjugation, and its dimethylpyrazole ring provides a structurally distinct head group for probing EGFR hydrophobic pocket interactions compared to phenyl-substituted analogs [1][2].

Fluorescent Probe Development via Hydrazide Condensation

Pyrazole-tethered quinoline derivatives have been shown to exhibit excellent photophysical properties with quantum yields up to 75% [1]. The target compound's hydrazide group readily condenses with aromatic aldehydes to form hydrazone fluorophores, and the dimethylpyrazole substituent at the 2-position provides a unique electron-donating environment that can tune emission wavelengths compared to simple quinoline-4-carbohydrazide [1][2].

Metal Chelation and Coordination Chemistry Studies

2-Phenylquinoline-4-carbohydrazide has been shown to form stable Ni(II) and Zn(II) complexes with confirmed DNA-binding properties [1]. The target compound, bearing an additional pyrazole nitrogen, offers a potential tridentate N,N,O chelation mode that is absent in the mono-aryl analogs, enabling exploration of novel metallodrug candidates with altered redox and DNA-intercalation profiles [1][2].

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